molecular formula C17H33N B1195482 Cyverine CAS No. 4432-75-1

Cyverine

Cat. No.: B1195482
CAS No.: 4432-75-1
M. Wt: 251.5 g/mol
InChI Key: VEKYMVTZQGCUAQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyverine typically involves the reaction of a primary amine with a cyclic ketone. One common method is the reaction of cyclohexanone with a primary amine in the presence of a reducing agent . The reaction conditions often include elevated temperatures and the use of a solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Cyverine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Cyverine has been studied for various scientific research applications, including:

Comparison with Similar Compounds

Cyverine is similar to other spasmolytic compounds such as papaverine and drotaverine. it has unique properties that make it distinct:

List of Similar Compounds

Properties

CAS No.

4432-75-1

Molecular Formula

C17H33N

Molecular Weight

251.5 g/mol

IUPAC Name

2-cyclohexyl-N-(2-cyclohexylethyl)-N-methylethanamine

InChI

InChI=1S/C17H33N/c1-18(14-12-16-8-4-2-5-9-16)15-13-17-10-6-3-7-11-17/h16-17H,2-15H2,1H3

InChI Key

VEKYMVTZQGCUAQ-UHFFFAOYSA-N

SMILES

CN(CCC1CCCCC1)CCC2CCCCC2

Canonical SMILES

CN(CCC1CCCCC1)CCC2CCCCC2

Key on ui other cas no.

4432-75-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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